5-Amino-5-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5-phenylpentanoic acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pentanoic acid, where an amino group and a phenyl group are attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-phenylpentanoic acid typically involves the reaction of phenylacetonitrile with ethyl acrylate, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and acidic or basic conditions for hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Amino-5-phenylpentanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols.
Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpentanoic acid or phenylpentanone.
Reduction: Formation of phenylpentanol or phenylpentylamine.
Substitution: Formation of various substituted phenylpentanoic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-5-phenylpentanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of 5-Amino-5-phenylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of various metabolites. The pathways involved may include transamination and decarboxylation reactions .
Vergleich Mit ähnlichen Verbindungen
- 5-Phenylvaleric acid
- Benzenepentanoic acid
- Phenylvaleric acid
- δ-Phenylvaleric acid
Comparison: 5-Amino-5-phenylpentanoic acid is unique due to the presence of both an amino group and a phenyl group on the pentanoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the presence of the amino group enhances its solubility in water and its reactivity in biological systems .
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
5-amino-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) |
InChI-Schlüssel |
ZJNFPTDVGIVNDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.